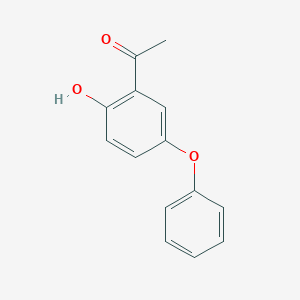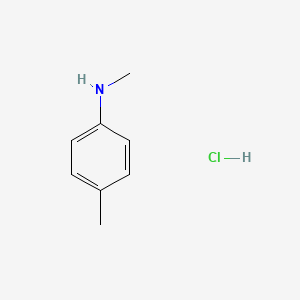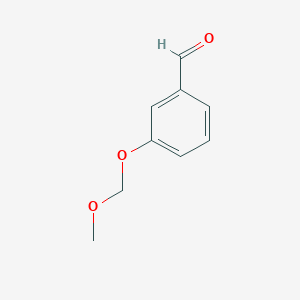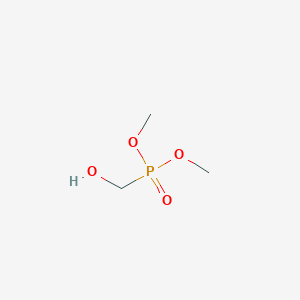
Phosphonate de diméthyle (hydroxyméthyle)
Vue d'ensemble
Description
Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C3H9O4P. It is a colorless to pale yellow liquid that is soluble in many organic solvents but not in water . This compound is widely used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and chemical reagents .
Applications De Recherche Scientifique
Dimethyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound . It is a versatile building block in the synthesis of diverse biologically important phosphonates and their analogs . It is often used in the synthesis of dimethylphosphite class compounds, which are components of insecticides and fungicides .
Mode of Action
The compound is known to react readily as a nucleophilic species . It is often used in the conjugate addition of nucleophiles to electron-deficient alkenes, a process known as the hetero-Michael reaction . This reaction allows the construction of different carbon-heteroatom bonds .
Biochemical Pathways
The compound is involved in the synthesis of biologically and synthetically important phosphorus-bearing compounds . The Michael addition of H-phosphonates to different Michael acceptors is a key step in these synthesis processes .
Result of Action
The result of the action of Dimethyl (hydroxymethyl)phosphonate is the synthesis of diverse biologically important phosphonates and their analogs . These compounds have various applications, including use in pesticides .
Action Environment
The action of Dimethyl (hydroxymethyl)phosphonate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity often requires efficient catalysts for the reaction to proceed under mild conditions and in a reasonable yield and selectivity . It should be stored in a dry, light-protected, well-ventilated place, away from fire sources and oxidants, and should avoid contact with strong oxidants, acids, and alkaline substances .
Analyse Biochimique
Biochemical Properties
Dimethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the metabolism of phosphonates and phosphinates. It interacts with various enzymes and proteins, including phosphoenolpyruvate phosphomutase, which catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate . This interaction is crucial for the biosynthesis of C-P compounds, which are derivatives of phosphonate and phosphinate . Additionally, dimethyl (hydroxymethyl)phosphonate is involved in the hydrolysis of phosphinates and phosphonates, a process that can occur under both acidic and basic conditions .
Cellular Effects
Dimethyl (hydroxymethyl)phosphonate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit cholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of this neurotransmitter . This inhibition can affect nerve cell function and signaling. Moreover, dimethyl (hydroxymethyl)phosphonate can penetrate the blood-brain barrier and exhibit efficacy in vivo in rodents .
Molecular Mechanism
The molecular mechanism of dimethyl (hydroxymethyl)phosphonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to enzymes such as cholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This binding interaction is crucial for its biochemical effects. Additionally, dimethyl (hydroxymethyl)phosphonate can undergo hydrolysis, resulting in the formation of phosphonic and phosphinic acids, which are biologically active compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl (hydroxymethyl)phosphonate can change over time. The compound is stable at room temperature and does not easily degrade or decompose . Its hydrolysis can occur under specific conditions, leading to the formation of biologically active phosphonic and phosphinic acids . Long-term studies have shown that dimethyl (hydroxymethyl)phosphonate can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .
Dosage Effects in Animal Models
The effects of dimethyl (hydroxymethyl)phosphonate vary with different dosages in animal models. At low doses, it can inhibit cholinesterase and affect nerve cell function . At high doses, it can cause toxic or adverse effects, including irritation of the skin, eyes, mucous membranes, and upper respiratory tract . These effects highlight the importance of dosage control in experimental and therapeutic applications.
Metabolic Pathways
Dimethyl (hydroxymethyl)phosphonate is involved in several metabolic pathways, including the metabolism of phosphonates and phosphinates. It interacts with enzymes such as phosphoenolpyruvate phosphomutase, which catalyzes the formation of phosphonopyruvate from phosphoenolpyruvate . This reaction is a key step in the biosynthesis of C-P compounds. Additionally, dimethyl (hydroxymethyl)phosphonate can undergo hydrolysis to form phosphonic and phosphinic acids, which are further metabolized by various enzymes .
Transport and Distribution
Within cells and tissues, dimethyl (hydroxymethyl)phosphonate is transported and distributed through interactions with transporters and binding proteins. It can penetrate the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on nerve cells . The compound’s solubility in organic solvents facilitates its distribution within lipid-rich environments, such as cell membranes .
Subcellular Localization
Dimethyl (hydroxymethyl)phosphonate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, its ability to inhibit cholinesterase suggests that it may localize to regions where this enzyme is active, such as synaptic clefts in nerve cells . Additionally, post-translational modifications and targeting signals may direct dimethyl (hydroxymethyl)phosphonate to specific subcellular locations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (hydroxymethyl)phosphonate can be synthesized through the reaction of methanol with dimethyl phosphite. The reaction typically occurs at room temperature and involves the following steps :
Reaction: Dimethyl phosphite reacts with formaldehyde in the presence of a base catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure dimethyl (hydroxymethyl)phosphonate.
Industrial Production Methods: In industrial settings, the production of dimethyl (hydroxymethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acids.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used as the reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various alkylating agents or halogenating agents can be employed.
Major Products:
Hydrolysis: Produces phosphonic acids.
Oxidation: Yields phosphonic acid derivatives.
Substitution: Results in substituted phosphonate esters.
Comparaison Avec Des Composés Similaires
Dimethyl (hydroxymethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (hydroxymethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl phosphite: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Dimethyl methylphosphonate: Used in the production of chemical weapons, highlighting the importance of structural differences in determining the compound’s applications.
Uniqueness: Dimethyl (hydroxymethyl)phosphonate is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
dimethoxyphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIERWUPLBOKSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453317 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24630-67-9 | |
| Record name | Dimethyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
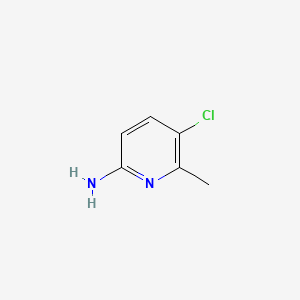
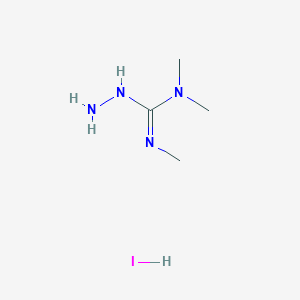
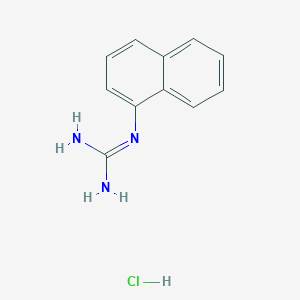
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
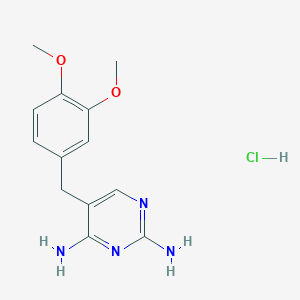
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
